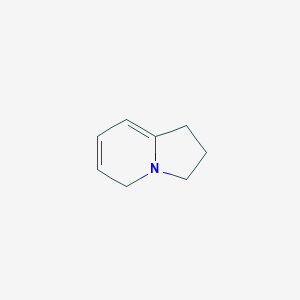

1,2,3,5-Tetrahydroindolizine

Description

Structure

3D Structure

Properties

CAS No. |

95175-94-3 |

|---|---|

Molecular Formula |

C8H11N |

Molecular Weight |

121.18 g/mol |

IUPAC Name |

1,2,3,5-tetrahydroindolizine |

InChI |

InChI=1S/C8H11N/c1-2-6-9-7-3-5-8(9)4-1/h1-2,4H,3,5-7H2 |

InChI Key |

ZBPHPBWGQALQCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CCN2C1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1,2,3,5 Tetrahydroindolizine and Its Derivatives

Cycloaddition Reactions in Tetrahydroindolizine Scaffold Construction

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of cyclic compounds. In the context of 1,2,3,5-tetrahydroindolizine synthesis, various cycloaddition strategies have been successfully employed to construct the core bicyclic structure.

[3+2] Cycloaddition Approaches: Pyridinium Ylide and Dienophile Partnerships

One of the most versatile and direct methods for assembling the indolizine (B1195054) framework is the [3+2] cycloaddition of pyridinium ylides with suitable dipolarophiles. nih.gov In this approach, the pyridinium ylide acts as a three-atom component, reacting with a two-atom component (the dienophile) to form the five-membered ring of the tetrahydroindolizine system. The pyridinium ylide is typically generated in situ from a corresponding pyridinium salt in the presence of a base. researchgate.net The stability and reactivity of the ylide are often enhanced by the presence of an electron-withdrawing group on the ylidic carbon. nih.gov

Pyridinium ylides readily react with activated alkenes and enones, which serve as competent dienophiles in [3+2] cycloaddition reactions. The electron-withdrawing groups on the alkene or enone facilitate the reaction by lowering the energy of the LUMO of the dipolarophile.

A study by Mayr and co-workers demonstrated the reaction of pyridinium ylides with arylidene-malonates. researchgate.net The treatment of pyridinium salts with a base in the presence of these activated alkenes resulted in the formation of the corresponding cycloadducts. These intermediates are often labile and are typically converted to the aromatic indolizine through oxidation. researchgate.net Another effective class of activated alkenes for this transformation is 1-chloro-2-nitrostyrenes. The reaction of pyridinium ylides with these substrates provides a route to functionalized indolizines following a cycloaddition and subsequent elimination/aromatization sequence. nih.gov

The conjugate addition of a pyridinium ylide to an enone substrate is another viable pathway. This reaction leads to an enolate intermediate which can then undergo cyclization. organic-chemistry.org

Table 1: Examples of [3+2] Cycloaddition of Pyridinium Ylides with Activated Alkenes

| Pyridinium Ylide Precursor (Substituent on Pyridine Ring) | Activated Alkene | Base/Conditions | Product | Yield (%) | Reference |

| N-Phenacylpyridinium Bromide (H) | Diethyl (phenylmethylene)malonate | KOtBu, THF | Diethyl 2-(1-benzoyl-1,8a-dihydroindolizin-2(3H)-yl)-2-phenylmalonate (intermediate) | Not isolated | researchgate.net |

| N-(4-Nitrobenzyl)pyridinium Bromide (H) | Diethyl (phenylmethylene)malonate | KOtBu, THF | Diethyl 2-(1-(4-nitrophenyl)-1,8a-dihydroindolizin-2(3H)-yl)-2-phenylmalonate (intermediate) | Not isolated | researchgate.net |

| N-Phenacylpyridinium Bromide (H) | (E)-1-chloro-2-nitro-1-phenylethene | Et3N, CH2Cl2, rt | 2-Benzoyl-1-phenylindolizine (after aromatization) | 75 | nih.gov |

| N-(4-Nitrobenzoyl)methylpyridinium Bromide (H) | (E)-1-chloro-2-nitro-1-phenylethene | Et3N, CH2Cl2, rt | 2-(4-Nitrobenzoyl)-1-phenylindolizine (after aromatization) | 82 | nih.gov |

| N-Phenacyl-4-nitropyridinium Bromide (4-NO2) | (E)-1-chloro-2-nitro-1-phenylethene | Et3N, CH2Cl2, rt | 2-Benzoyl-7-nitro-1-phenylindolizine (after aromatization) | 68 | nih.gov |

Pyrrole (B145914) derivatives have been ingeniously employed in cycloaddition cascades to construct the tetrahydroindolizine skeleton. A notable example is the aminocatalytic reaction of a pyrrole-derived hydrazone bearing a Michael acceptor in its N-alkyl side chain with α,β-unsaturated aldehydes. nih.gov This reaction proceeds through a cascade sequence initiated by a Friedel-Crafts alkylation, followed by an intramolecular Michael reaction to form the six-membered ring of the tetrahydroindolizine. nih.gov The use of a chiral aminocatalyst, such as (S)-(−)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, allows for a highly stereoselective synthesis. nih.gov

The proposed mechanism involves the formation of an iminium ion from the α,β-unsaturated aldehyde and the aminocatalyst. The pyrrole-derived hydrazone then acts as a nucleophile in a Friedel-Crafts-type reaction. Subsequent intramolecular cyclization via a Michael addition, mediated by an enamine intermediate, completes the formation of the tetrahydroindolizine ring system. nih.gov

Table 2: Aminocatalytic Cascade Reaction of a Pyrrole-Derived Hydrazone with α,β-Unsaturated Aldehydes

| Pyrrole-Derived Hydrazone | α,β-Unsaturated Aldehyde | Catalyst | Additive | Solvent | Yield (%) | Diastereomeric Ratio | Enantiomeric Ratio | Reference |

| Hydrazone 1a | Cinnamaldehyde | (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Acetic Acid | Toluene | 93 | >20:1 | 99:1 | nih.gov |

| Hydrazone 1a | (E)-2-Hexenal | (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Acetic Acid | Toluene | 90 | >20:1 | 99:1 | nih.gov |

| Hydrazone 1a | (E)-2-Pentenal | (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Acetic Acid | Toluene | 85 | >20:1 | 99:1 | nih.gov |

| Hydrazone 1a | Crotonaldehyde | (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Acetic Acid | Toluene | 82 | >20:1 | 99:1 | nih.gov |

Metal-Catalyzed Cycloadditions

Transition metal catalysis offers a powerful platform for the construction of complex heterocyclic frameworks, including tetrahydroindolizine derivatives. Various metals, such as rhodium, palladium, and gold, have been utilized to catalyze cycloaddition reactions leading to related nitrogen-containing heterocycles, and these strategies hold potential for the synthesis of the this compound core.

For instance, rhodium(II) has been shown to catalyze the 1,3-dipolar cycloaddition of a diazocompound derived from a pyrrolidin-2-one with methyl acrylate to furnish a tetrahydroindolizine derivative. organic-chemistry.org Palladium catalysis has been employed in the synthesis of indolizines from 2-bromopyridines, imines, carbon monoxide, and alkynes, proceeding through a mesoionic 1,3-dipole intermediate that undergoes cycloaddition. mcgill.ca While not a direct synthesis of the tetrahydro- level, subsequent reduction could provide access to the desired scaffold. Gold-catalyzed transformations of furan derivatives bearing an ynamide or alkynyl ether moiety have been shown to produce dihydroindole and tetrahydroquinoline derivatives, showcasing the potential of gold catalysis in constructing related heterocyclic systems. nih.gov

Organocatalytic Methodologies (e.g., Isothiourea-catalyzed, Aminocatalytic)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for transition metals. Both isothiourea and aminocatalysis have been successfully applied to the synthesis of tetrahydroindolizine derivatives.

An enantioselective synthesis of highly functionalized tetrahydroindolizine derivatives has been achieved through an isothiourea-catalyzed one-pot tandem sequential process. This process involves a Michael addition–lactonization reaction. The isothiourea catalyst activates a 2-(pyrrol-1-yl)acetic acid derivative to form an ammonium enolate, which then undergoes a stereoselective Michael addition to an enone. Subsequent lactonization furnishes a dihydropyranone intermediate, which can be further transformed.

Aminocatalysis, as discussed in section 2.1.1.2, provides another powerful organocatalytic route. The cascade reaction of a pyrrole-derived hydrazone with α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, proceeds via a Friedel–Crafts alkylation followed by an intramolecular Michael addition to yield highly enantioenriched tetrahydroindolizines. nih.gov

Table 3: Organocatalytic Synthesis of Tetrahydroindolizine Derivatives

| Catalysis Type | Catalyst | Substrate 1 | Substrate 2 | Key Steps | Product Type | Yield (%) | Stereoselectivity | Reference |

| Isothiourea | Benzotetramisole | 2-(Pyrrol-1-yl)acetic acid derivative | Enone | Michael addition-lactonization | Dihydropyranone-fused tetrahydroindolizine | up to 95 | >95:5 dr, up to 99:1 er | |

| Aminocatalysis | (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Pyrrole-derived hydrazone | α,β-Unsaturated aldehyde | Friedel–Crafts alkylation, Intramolecular Michael addition | Functionalized tetrahydroindolizine | up to 93 | >20:1 dr, 99:1 er | nih.gov |

Tandem and Cascade Reaction Sequences for Ring Formation

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. nih.gov Several of the methodologies described above for the synthesis of this compound and its derivatives fall under the category of tandem or cascade reactions.

The aminocatalytic approach involving pyrrole-derived hydrazones is a prime example of a cascade reaction. nih.gov This sequence involves the initial formation of an iminium ion, followed by a nucleophilic attack from the pyrrole ring (Friedel-Crafts alkylation), and culminates in an intramolecular Michael addition to construct the second ring of the tetrahydroindolizine system. nih.gov

Similarly, the isothiourea-catalyzed synthesis of tetrahydroindolizine derivatives proceeds via a tandem Michael addition–lactonization sequence. The reaction is initiated by the catalyst and proceeds through a series of interconnected steps to build the complex heterocyclic product in a single pot.

Another example of a tandem reaction is the Michael addition/intramolecular amino-nitrile cyclization. This strategy has been used to create dihydroindolizines from a 2-dicyanovinyl-1,4-DHP reagent and activated methylene compounds, with the key step being the base-catalyzed tandem sequence. nih.gov These examples highlight the power of designing reaction sequences where the formation of one bond sets the stage for the next, enabling the efficient construction of the this compound scaffold.

One-Pot Tandem Sequential Processes

One-pot tandem reactions represent a highly efficient strategy for synthesizing complex molecules like tetrahydroindolizines by combining multiple reaction steps in a single flask, thereby avoiding the isolation and purification of intermediates. This approach saves time, resources, and reduces chemical waste.

An isothiourea-catalysed one-pot tandem sequential process has been successfully developed for the enantioselective synthesis of highly-functionalised tetrahydroindolizine derivatives rsc.org. This process is initiated by an N-acylation of the Lewis basic isothiourea catalyst with a mixed anhydride, which is generated in situ from 2-(pyrrol-1-yl)acetic acid and pivaloyl chloride rsc.org. The resulting acyl ammonium intermediate is deprotonated to form an ammonium enolate, which then undergoes a stereoselective Michael addition to an enone. This is followed by a lactonisation step to yield a dihydropyranone intermediate, regenerating the catalyst in the process rsc.org. This tandem sequence allows for the construction of the complex tetrahydroindolizine framework with high levels of stereocontrol.

Another notable strategy involves an initial diastereo- and enantioselective [3 + 2] cycloaddition between pyridinium ylides and enones, which is followed by a series of diversified sequential transformations. nih.gov This method, enabled by chiral N,N'-dioxide-earth metal complexes, allows for the in situ generation of optically active tetrahydroindolizines nih.gov. These intermediates can then be converted into a library of N-heterocycle-containing scaffolds through subsequent reactions like rearomatic oxidation or aza-Norrish II rearrangement nih.gov.

Table 1: Isothiourea-Catalysed One-Pot Tandem Synthesis of Tetrahydroindolizine Derivatives

| Catalyst | Enolate Precursor | Michael Acceptor | Key Steps | Stereoselectivity | Ref. |

|---|---|---|---|---|---|

| Isothiourea | 2-(pyrrol-1-yl)acetic acid | Enone | Michael addition-lactonisation | High | rsc.org |

Multicomponent Reactions for Tetrahydroindolizine Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are a cornerstone of efficient synthetic chemistry nih.govnih.govscispace.com. These reactions are prized for their high atom economy, convergence, and ability to rapidly generate molecular diversity from simple starting materials nih.govscispace.com.

In the context of indolizine synthesis, MCRs provide a straightforward route to polysubstituted derivatives. One such method involves the reaction of ethyl pyridine acetate and benzyl bromide, with triethyl orthoformate as an additive and cesium carbonate as a base, to produce indolizine derivatives in moderate to excellent yields ynu.edu.cn. This approach highlights the advantages of using readily available starting materials in a simple, one-pot procedure to access the core indolizine structure ynu.edu.cn. While the direct application to this compound is a specific subset, the principles of MCRs are broadly applicable for constructing the foundational indolizine ring system, which can then be further modified.

Radical Cyclization and Cross-Coupling Strategies

Radical-induced synthetic approaches are gaining attention for the construction of heterocyclic systems like indolizines due to their efficiency in forming C–C or C–X bonds with high atom- and step-economy rsc.org. These methods often proceed under mild conditions and show tolerance to a wide range of functional groups.

One strategy involves a radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides, providing direct access to structurally diverse indolizines rsc.org. This process allows for the synthesis of 1,2,3-trisubstituted indolizines in modest yields rsc.org. The use of radical intermediates offers a unique pathway for ring construction compared to traditional ionic or pericyclic reactions rsc.org. A concise synthesis of phenanthroindolizidine alkaloids, which contain the core indolizine structure, has been achieved by combining iodoaminocylization with a free radical cyclization approach nih.gov. While radical cascades are powerful, controlling enantioselectivity in such reactions remains a significant challenge, though recent advances in metalloradical catalysis are beginning to address this issue nih.gov.

Mechanochemical Synthesis of Tetrahydroindolizine Systems

Information regarding the specific application of mechanochemical synthesis, such as ball milling, for the direct construction of this compound systems is not prominently available in the reviewed literature. Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging green chemistry technique that can often reduce or eliminate the need for solvents mdpi.com. While it has been successfully applied to the synthesis of various organic compounds, including active pharmaceutical ingredients, its specific application to the tetrahydroindolizine framework is an area that warrants further investigation mdpi.com.

Stereoselective Synthesis of Enantiomerically Enriched Tetrahydroindolizines

The production of single-enantiomer compounds is of paramount importance, and the stereoselective synthesis of tetrahydroindolizines has been a major focus of research. This involves the use of chiral catalysts and sophisticated strategies to control the three-dimensional arrangement of atoms.

N,N'-dioxide-earth metal complexes: A significant breakthrough in the synthesis of optically active tetrahydroindolizines involves the use of chiral N,N'-dioxide ligands complexed with earth metals (e.g., Mg(II), Ca(II), Sr(II), Ba(II)) nih.gov. These C₂-symmetric chiral ligands are readily synthesized from common amino acids and act as neutral tetradentate ligands rsc.orgrsc.org. The resulting metal complexes serve as powerful chiral Lewis acids, effectively catalyzing reactions like the [3 + 2] cycloaddition of pyridinium ylides and enones with high stereocontrol, even in the presence of a strong background reaction that could lead to a racemic product nih.gov. These versatile catalysts have been shown to be effective for a wide range of asymmetric reactions beyond this specific application researchgate.netnih.gov.

Isothiourea catalysts: Chiral isothiourea catalysts have proven to be highly effective in organocatalytic approaches to tetrahydroindolizine derivatives rsc.org. These Lewis basic catalysts operate by generating C(1)-isothiouronium enolates from carboxylic acid precursors rsc.orgst-andrews.ac.uk. These ammonium enolate intermediates are key to a range of stereocontrolled transformations, including Michael addition–lactonisation/lactamisation processes rsc.orgnih.govresearchgate.net. In the synthesis of tetrahydroindolizines, isothiourea catalysis enables the initial Michael addition to occur with high facial selectivity, thereby setting the stereochemistry that is carried through the subsequent cyclization step rsc.org.

Table 2: Overview of Chiral Catalysts in Tetrahydroindolizine Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Achieved Stereoselectivity | Ref. |

|---|---|---|---|---|---|

| N,N'-dioxide-Metal Complex | L-Pipe-N,N'-dioxide/Mg(OTf)₂ | [3+2] Cycloaddition | In situ generation of optically active intermediates | High diastereo- and enantioselectivity | nih.gov |

| Isothiourea | Benzotetramisole | Michael addition-lactonisation | One-pot tandem sequential process | Excellent enantioselectivity (>98:2 er) | rsc.orgnih.gov |

Achieving high levels of both diastereoselectivity and enantioselectivity is the ultimate goal of asymmetric synthesis. For tetrahydroindolizines, this is often accomplished within the key bond-forming step of the synthetic sequence.

In the [3 + 2] cycloaddition reactions catalyzed by N,N'-dioxide-metal complexes, the chiral environment created by the catalyst directs the approach of the two reactants, simultaneously controlling the relative (diastereo-) and absolute (enantio-) stereochemistry of the newly formed stereocenters nih.gov. The stereochemistry of the resulting tetrahydroindolizine, which can possess up to four stereogenic centers, can be efficiently transferred to subsequent products nih.gov.

For isothiourea-catalyzed reactions, the stereochemical outcome is determined during the initial Michael addition of the ammonium enolate to the enone rsc.org. The catalyst structure dictates the facial selectivity of this C-C bond formation, leading to a zwitterionic intermediate with a defined stereochemistry, which is then locked in by the subsequent lactonisation or lactamisation cyclization rsc.org. These strategies provide a powerful means to access complex, polycyclic, and enantiomerically pure N-heterocyclic compounds.

Transfer of Stereochemistry in Multistep Transformations

The synthesis of structurally complex molecules such as this compound and its derivatives often requires multistep reaction sequences. A critical aspect of such syntheses is the efficient transfer of stereochemistry from a chiral starting material or a stereocenter introduced early in the synthesis to the final product. This strategy, known as stereochemical transfer, is a cornerstone of modern asymmetric synthesis as it obviates the need for chiral resolutions or the late-stage introduction of chirality, often leading to more elegant and efficient synthetic routes. In the context of this compound synthesis, this principle has been effectively demonstrated in domino reactions where the stereochemical integrity of a precursor directly dictates the chirality of the final heterocyclic core.

A notable example of this is the asymmetric synthesis of the indolizidine alkaloid, (–)-indolizidine 167B, which proceeds through a this compound intermediate. beilstein-journals.orgnih.govd-nb.infonih.gov This synthesis utilizes a domino hydroformylation/cyclization reaction sequence starting from an optically active olefin. beilstein-journals.orgnih.govd-nb.infonih.gov

The key to the stereochemical control in this synthesis is the use of an enantiomerically enriched starting material, (R)-3-(pyrrol-1-yl)hex-1-ene. beilstein-journals.orgnih.govd-nb.infonih.gov The stereogenic center in this precursor is preserved throughout the reaction sequence. The initial step is a highly regioselective rhodium-catalyzed hydroformylation of the terminal alkene. beilstein-journals.org This reaction is conducted under conditions that favor the formation of the linear aldehyde over the branched aldehyde. beilstein-journals.org Crucially, this hydroformylation step is completely stereospecific, meaning the existing chiral center remains undisturbed. beilstein-journals.org

Following the hydroformylation, the resulting linear aldehyde undergoes a rapid, in situ intramolecular cyclization. This cyclization involves an electrophilic substitution on the pyrrole ring, followed by dehydration, to form the 5-n-propyl-5,6,7,8-tetrahydroindolizine core. nih.gov This domino process, which combines multiple bond-forming events in a single pot, efficiently constructs the bicyclic system.

Throughout this hydroformylation and cyclization sequence, the original stereocenter from the (R)-3-(pyrrol-1-yl)hex-1-ene is transferred to the C5 position of the resulting tetrahydroindolizine intermediate. nih.gov The enantiomeric excess (e.e.) of the starting material is maintained in the cyclized product, demonstrating a near-perfect transfer of chirality. beilstein-journals.orgd-nb.info The subsequent reduction of this intermediate to the final (–)-indolizidine 167B is also completely stereoselective. nih.gov This elegant synthetic strategy showcases how the careful design of a multistep transformation can leverage a single stereocenter in a starting material to dictate the absolute configuration of a complex, polycyclic product.

The table below summarizes the key transformation in the synthesis of the tetrahydroindolizine intermediate, highlighting the conservation of stereochemistry.

Table 1: Stereochemical Transfer in the Synthesis of a 5-n-propyl-5,6,7,8-tetrahydroindolizine Intermediate

| Starting Material | Key Reaction Steps | Intermediate/Product | Stereochemical Outcome | Reference |

|---|

Reaction Mechanisms and Mechanistic Investigations of 1,2,3,5 Tetrahydroindolizine Formation

Proposed Reaction Pathways for Key Transformations

The synthesis of tetrahydroindolizines frequently relies on cycloaddition reactions, particularly [3+2] and [8+2] cycloadditions, as well as intramolecular cyclizations.

One prominent pathway involves the [3+2] dipolar cycloaddition of azomethine ylides. nih.govwikipedia.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors such as imines or aziridines. wikipedia.org These ylides then react with a dipolarophile, typically an electron-deficient alkene, to construct the five-membered pyrrolidine ring fused to the pyridine core, thus forming the tetrahydroindolizine skeleton. nih.govwikipedia.org For instance, the reaction between pyridinium ylides and enones has been utilized in a diastereo- and enantioselective manner to produce optically active tetrahydroindolizines. nih.gov

Another key transformation is the intramolecular cyclization of appropriately functionalized pyridines or pyrroles. chemicalbook.comnih.gov For example, a domino hydroformylation/cyclization sequence of (R)-3-(pyrrol-1-yl)hex-1-ene provides a direct route to the indolizine (B1195054) nucleus. nih.gov This process involves the formation of a linear aldehyde which then undergoes an in situ intramolecular electrophilic substitution on the pyrrole (B145914) ring, followed by dehydration and hydrogenation to yield the 5-n-propyl-5,6,7,8-tetrahydroindolizine. nih.gov

An aminocatalytic cascade reaction has also been developed, starting from a pyrrole-derived hydrazone bearing a Michael acceptor. This pathway proceeds through a Friedel–Crafts alkylation followed by an enamine-mediated Michael addition to form the six-membered ring of the tetrahydroindolizine structure. nih.govacs.org

The [8+2] cycloaddition reaction represents another pathway, where indolizines themselves act as 8π components reacting with 2π components like alkynes or alkenes. This method leads to the formation of more complex cyclazine structures, with tetrahydrocyclazines as potential intermediates. researchgate.net

Finally, metal-catalyzed reactions, such as those employing gold or copper, can facilitate the synthesis of indolizine derivatives from precursors like 2-propargyloxypyridines. organic-chemistry.org These reactions may proceed through an alkyne-vinylidene isomerization followed by cyclization. organic-chemistry.org

Role of Reactive Intermediates in Cycloaddition and Cyclization Processes

Azomethine ylides are arguably the most critical reactive intermediates in many syntheses of the tetrahydroindolizine core. wikipedia.org These 1,3-dipoles, characterized by an iminium ion adjacent to a carbanion, are typically generated in situ due to their high reactivity. wikipedia.orgnih.gov Their formation can be achieved through several methods, including the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde. wikipedia.orgyoutube.com Once formed, the azomethine ylide readily participates in [3+2] cycloaddition reactions with dipolarophiles. The stereochemistry and regioselectivity of this cycloaddition are influenced by the substituents on both the ylide and the dipolarophile. wikipedia.org Chiral N,N'-dioxide-earth metal complexes have been shown to effectively generate optically active tetrahydroindolizines from pyridinium ylides, highlighting the ability to control the stereochemistry of the intermediate. nih.gov

In aminocatalytic cascade reactions, iminium ions and enamines are the key reactive intermediates. nih.govacs.org The reaction is initiated by the condensation of an aminocatalyst with an α,β-unsaturated aldehyde, which forms a chiral iminium ion. This activation lowers the LUMO of the aldehyde, facilitating a stereoselective Friedel–Crafts-type addition of the pyrrole ring. The subsequent intermediate then undergoes an intramolecular cyclization via an enamine-mediated Michael addition, which constructs the second ring of the tetrahydroindolizine system. nih.govacs.org

In domino hydroformylation/cyclization reactions, alkyl-rhodium intermediates play a crucial role. nih.gov The isomerization between branched and linear alkyl-rhodium species, influenced by temperature and pressure, dictates the regioselectivity of the hydroformylation. The linear aldehyde formed then cyclizes via a bicyclic alcohol intermediate before dehydrating to a dihydroindolizine. nih.gov

Other notable intermediates include münchnones , which can undergo intermolecular 1,3-dipolar cycloadditions with acetylenic dipolarophiles, and N-alkenyl-iminium salts , which can participate in Diels-Alder reactions to form indolizidine derivatives. acs.org

Stereochemical Rationalization and Transition State Analysis

The stereochemical outcome of reactions leading to 1,2,3,5-tetrahydroindolizine is a critical aspect, often controlled by the geometry of the transition state. Understanding these transition states allows for the rational design of stereoselective syntheses.

In the context of [3+2] cycloadditions involving azomethine ylides , the stereochemistry of the newly formed chiral centers is determined during the cycloaddition step. These reactions can be highly stereoselective, potentially creating up to four contiguous stereocenters. wikipedia.org The approach of the dipole to the dipolarophile can proceed through either an endo or exo transition state. For example, in the cycloaddition of azomethine ylides to 5-methylidene-3-aryl-2-chalcogen-imidazolones, the reaction is proposed to proceed through an exo transition state, which is favored due to the minimization of electrostatic repulsion between carbonyl groups on the ylide and the dipolarophile. nih.gov The stereochemistry of the final product is a direct consequence of the favored transition state geometry.

For aminocatalytic cascade reactions , the stereoselectivity is governed by a chair-like transition state during the intramolecular Michael addition step. nih.govacs.org The bulky substituent on the aminocatalyst effectively shields one face of the molecule, directing the cyclization to occur from the opposite face and thereby controlling the diastereoselectivity of the process. nih.govacs.org The absolute configuration of the products has been confirmed by X-ray structural analysis, supporting the proposed stereochemical model. nih.govacs.org

In intramolecular nitrone dipolar cycloadditions , which are used to synthesize related indolizidine alkaloids, the transition state geometry is influenced by the conformational preferences of the substituents. For instance, an all-equatorial arrangement of substituents in a chair-like transition state is often favored to minimize steric interactions, leading to the observed stereochemical outcome. iupac.org

The diastereoselectivity of hydrogenation reactions to form tetrahydroindolizines can also be rationalized through transition state analysis. In the heterogeneous hydrogenation of a tetrasubstituted indolizine, an unusual trans diastereoselectivity was observed. Theoretical calculations suggested that a keto-enol tautomerism under kinetic control was responsible for this outcome, favoring the formation of the kinetic product. nih.gov

The stereochemical transfer from a starting material to the product is also a key consideration. In the synthesis of 5-n-propyl-5,6,7,8-tetrahydroindolizine via a domino hydroformylation/cyclization, the process occurs with almost complete configurational stability, meaning the optical purity of the starting olefin is transferred to the final indolizine product. nih.gov

Influence of Reaction Conditions on Mechanistic Divergence

Reaction conditions such as solvent, temperature, and catalysts play a pivotal role in directing the mechanistic pathways of this compound formation, often leading to divergent outcomes from the same set of starting materials.

Solvent and Co-catalyst Effects: In the aminocatalytic synthesis of tetrahydroindolizines, the choice of solvent significantly impacts the diastereoselectivity. nih.govacs.org A screening of solvents revealed that while dichloromethane and toluene were both effective reaction media, toluene provided higher diastereoselectivity. nih.govacs.org The addition of a co-catalyst, such as benzoic acid or acetic acid, was also found to be crucial for promoting the cyclization step, with acetic acid leading to better conversion. nih.govacs.org The presence of molecular sieves further enhanced the reaction efficiency, particularly in toluene. nih.govacs.org

Temperature and Pressure: High temperatures can influence the regioselectivity of certain reactions. In the rhodium-catalyzed hydroformylation leading to an indolizine nucleus, high temperature and low pressure favor the formation of the linear aldehyde over the branched one. nih.gov This is due to the isomerization of the branched alkyl-rhodium intermediate to the more stable linear intermediate via a β-elimination process. nih.gov Thermal cyclization is another temperature-dependent process; for instance, 3-(2-pyridyl)propan-1-ol can be cyclized at 280°C in the presence of a palladium on carbon catalyst. chemicalbook.com

Catalyst Control: The catalyst is often the key determinant of the reaction pathway. In the synthesis of chiral 3-arylindolizines, chiral N,N'-dioxide-earth metal complexes are used to generate optically active tetrahydroindolizine intermediates via a [3+2] cycloaddition. nih.gov The choice of catalyst can also lead to completely different products. For example, DABCO-catalyzed reactions between certain starting materials can be tuned to produce either spirooxindoles or bisoxindoles depending on the specific reaction conditions employed. rsc.org Different metal catalysts, such as copper, rhodium, or gold, can mediate distinct cyclization pathways for indolizine synthesis, including oxidative coupling-annulations and alkyne-vinylidene isomerizations. organic-chemistry.org

Atmosphere: The reaction atmosphere can also be a critical factor. An efficient synthesis of diversified indolizine derivatives from pyridines, methyl ketones, and alkenoic acids involves a final dehydrogenative aromatization step that occurs in an oxygen atmosphere. organic-chemistry.org

These examples underscore the sensitivity of the reaction mechanisms to the surrounding conditions, allowing chemists to selectively navigate complex potential energy surfaces to achieve desired molecular architectures.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the formation of this compound and related heterocyclic systems. rsc.orgnih.gov These theoretical studies provide deep insights into transition state geometries, reaction energetics, and the origins of stereoselectivity that are often difficult to probe experimentally. youtube.comrsc.org

Transition State Characterization: A primary application of computational studies is the identification and characterization of transition states. youtube.comyoutube.com By calculating the potential energy surface of a reaction, researchers can locate the highest energy point along the reaction coordinate, which corresponds to the transition state. youtube.comyoutube.com For example, in the hydrogenation of a substituted indolizine that yielded an unexpected trans product, theoretical calculations (both ab initio and DFT) were used to rationalize the diastereoselectivity. The calculations suggested a keto-enol tautomerism under kinetic control, where the transition state leading to the trans isomer was lower in energy, thus explaining its preferential formation. nih.gov

Reaction Pathway Analysis: Computational methods allow for the detailed exploration of proposed reaction pathways. By calculating the free energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. youtube.com This helps to confirm the feasibility of a proposed mechanism and can sometimes reveal alternative, lower-energy pathways. DFT studies have been employed to investigate the electronic and optical properties of synthesized compounds, providing information on bond lengths, bond angles, and vibrational frequencies that can be compared with experimental data to validate the proposed structures. nih.govmdpi.com

Stereoselectivity and Regioselectivity: DFT calculations are frequently used to explain the origins of stereoselectivity and regioselectivity. In the 1,3-dipolar cycloaddition of azomethine ylides, computational models can be used to compare the energies of different possible transition states (e.g., endo vs. exo), thereby predicting the major diastereomer. nih.gov Similarly, for reactions involving multiple possible sites of attack, calculations can determine the activation barriers for each pathway, explaining the observed regiochemical outcome. acs.org

Studying Reactive Intermediates: The electronic structure and reactivity of transient intermediates, such as azomethine ylides or iminium ions, can be effectively studied using computational methods. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the reactivity and stability of these species. rsc.orgmdpi.com

Advanced Characterization Techniques for 1,2,3,5 Tetrahydroindolizine Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural determination of organic molecules, including the 1,2,3,5-tetrahydroindolizine core. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and spatial arrangement of atoms can be established.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in the this compound skeleton.

In the ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their integration reveals the relative number of protons, the chemical shift (δ) indicates the electronic environment, and signal splitting (multiplicity) describes the number of neighboring protons. For the this compound core, protons on carbons adjacent to the nitrogen atom (C3 and C5) are expected to appear at a lower field (deshielded) compared to those at C1 and C2 due to the inductive effect of the heteroatom.

The ¹³C NMR spectrum provides information on the number of unique carbon atoms and their chemical environment. Similar to ¹H NMR, carbons bonded to the nitrogen (C3, C5, and C8a) are deshielded and resonate at a lower field. Quaternary carbons, such as the bridgehead C8a, are typically identifiable by their lower intensity and absence in certain edited spectra like DEPT-135.

Below are representative ¹H and ¹³C NMR chemical shifts for the unsubstituted this compound scaffold, which are essential for confirming its synthesis and for the structural assignment of its derivatives.

Representative NMR Data for the this compound Core Data is illustrative and recorded in CDCl₃.

| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 1 | ~1.80 - 1.95 (m, 2H) | ~22.5 |

| 2 | ~2.00 - 2.15 (m, 2H) | ~25.0 |

| 3 | ~3.00 - 3.15 (t, 2H) | ~50.5 |

| 5 | ~3.40 - 3.55 (t, 2H) | ~53.0 |

| 6 | ~6.50 (d, 1H) | ~121.0 |

| 7 | ~6.20 (t, 1H) | ~115.0 |

| 8 | ~6.45 (t, 1H) | ~120.0 |

| 8a | - | ~128.0 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-1/H-2, H-2/H-3, and within the aromatic spin system (H-6/H-7, H-7/H-8), confirming the connectivity within these fragments.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). openmedicinalchemistryjournal.com This technique is crucial for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. For instance, the proton signal at ~3.05 ppm would show a cross-peak to the carbon signal at ~50.5 ppm, assigning them as H-3 and C-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons over two to three bonds (²JCH, ³JCH). openmedicinalchemistryjournal.com This is arguably the most critical 2D NMR experiment for connecting molecular fragments. Key HMBC correlations for this structure would include the link from the aliphatic protons (e.g., H-3, H-5) to the bridgehead carbon (C-8a), and from the aromatic protons (e.g., H-8) to C-8a, unequivocally establishing the fused ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. In substituted chiral derivatives of this compound, NOESY is vital for determining the relative stereochemistry of substituents by observing through-space correlations.

Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-1 ↔ H-2, H-2 ↔ H-3 | Confirms the -CH₂-CH₂-CH₂- sequence in the saturated ring. |

| H-6 ↔ H-7, H-7 ↔ H-8 | Establishes connectivity in the six-membered ring. | |

| HSQC | H-1 ↔ C-1, H-2 ↔ C-2, etc. | Unambiguously assigns each carbon to its attached proton(s). |

| HMBC | H-5 ↔ C-6, C-8a | Connects the saturated ring to the unsaturated ring. |

| H-8 ↔ C-6, C-8a | Confirms the fusion point of the bicyclic system. | |

| NOESY | H-5 ↔ H-6 | Confirms spatial proximity, useful for conformational analysis. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. longdom.org By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS provides an exact mass that can be used to calculate a unique molecular formula. This is critical for confirming the identity of a newly synthesized compound and distinguishing it from isomers or compounds with the same nominal mass. longdom.org

For the parent compound this compound, the molecular formula is C₈H₁₁N. HRMS can measure its monoisotopic mass with an error of less than 5 parts per million (ppm), providing strong evidence for this specific elemental composition.

HRMS Data for Molecular Formula Confirmation of C₈H₁₁N

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₁N |

| Calculated Monoisotopic Mass | 121.08915 Da |

| Expected Observed Mass (e.g., < 3 ppm error) | 121.0894 Da |

| Mass Error (ppm) | < 5 ppm |

Chromatographic Analysis for Purity Assessment and Stereoisomer Separation

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating stereoisomers. High-Performance Liquid Chromatography (HPLC) is the most common method employed for these purposes in the analysis of heterocyclic compounds like this compound.

HPLC is used to separate, identify, and quantify each component in a mixture. For purity assessment, a sample of this compound is passed through a column (the stationary phase) using a liquid solvent (the mobile phase) under high pressure. Impurities will have different retention times compared to the main compound, appearing as separate peaks in the chromatogram. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. Reversed-phase HPLC, typically using a C18 column, is a standard method for analyzing nitrogen-containing heterocycles.

Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA | | Gradient | 5% B to 95% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Column Temp. | 25 °C |

Many derivatives of this compound can be chiral, particularly if a substituent at the C-5 position creates a stereocenter. In such cases, it is crucial to separate and quantify the two enantiomers. This is achieved using a special type of HPLC column known as a Chiral Stationary Phase (CSP). These phases are themselves chiral and interact differently with each enantiomer, causing them to elute at different times. This allows for the determination of the enantiomeric excess (e.e.), a measure of the purity of a single enantiomer. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. mdpi.com

Example Chiral HPLC Parameters for a C-5 Substituted Derivative

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IA (Amylose-based CSP) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the most definitive method for the elucidation of the three-dimensional structure of crystalline solids at an atomic level. nih.govwordpress.com This technique provides unambiguous proof of molecular connectivity, conformation, and, crucially, both relative and absolute stereochemistry. nih.govthieme-connect.de For complex heterocyclic systems such as this compound and its derivatives, where multiple chiral centers can exist, X-ray diffraction analysis is an indispensable tool for validating stereochemical assignments made by other spectroscopic methods or for resolving ambiguities that arise during stereoselective synthesis. acs.orgmdpi.com

The fundamental principle involves irradiating a single crystal with a beam of X-rays. The electrons within the crystal's atoms diffract this beam, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. nih.gov This map is then interpreted to build a precise model of the molecule, revealing the spatial arrangement of every atom.

Determining Relative Stereochemistry

For molecules with two or more stereocenters, X-ray crystallography provides the relative configuration by mapping the precise location of all atoms in relation to one another within the crystal lattice. This allows for the direct visualization of the orientation of substituents, for example, whether they are syn (on the same side) or anti (on opposite sides) with respect to a ring system.

A pertinent example is found in the synthesis of indolizidine alkaloids, which share a related core structure with tetrahydroindolizines. During the stereodivergent synthesis of the Dendrobatid alkaloid 223A, an intermediate ketone was condensed to form a crystalline tosylhydrazone derivative. acs.org Unequivocal structural confirmation of this derivative was achieved through single-crystal X-ray analysis. The resulting crystal structure revealed the syn relationship between the hydrogen atom at the C-6 position and the bridgehead hydrogen at C-8a, which substantiated the stereochemical outcome of the preceding synthetic steps. acs.org

Determining Absolute Stereochemistry

The determination of absolute configuration (e.g., distinguishing between R and S enantiomers) is a more advanced application of X-ray crystallography that relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.govthieme-connect.de When the X-ray wavelength used is near an absorption edge of a heavier atom in the crystal, the scattering from that atom is slightly out of phase. This effect breaks the symmetry of the diffraction pattern, causing measurable intensity differences between Friedel pairs of reflections (hkl and -h-k-l). By analyzing these differences, the absolute arrangement of atoms in space can be determined, typically quantified by the Flack parameter. nih.gov

This technique was successfully employed to determine the absolute configuration of the enantiomers of SYA0340, a dual ligand for 5-HT1A and 5-HT7A receptors. After separating the racemic mixture into its two enantiomers, SYA0340-P1 and SYA0340-P2, a single-crystal X-ray diffraction study was performed on the oxalate (B1200264) salt of the SYA0340-P2 enantiomer. nih.gov The analysis unequivocally established its absolute configuration as S. Consequently, the other enantiomer, SYA0340-P1, was assigned the R-configuration. nih.gov This assignment was crucial for understanding the differential binding affinities and functional activities of the individual enantiomers at their target receptors. nih.gov

The detailed crystallographic data from this study provides a clear example of the precision of this technique.

Table 1: Crystal Data and Structure Refinement for SYA0340-P2 Oxalate Salt

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₆H₃₀ClN₃O₉ |

| Formula Weight (g/mol) | 563.98 |

| Temperature (K) | 150.00(10) |

| Wavelength (Å) | 1.54178 (Cu Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁ (no. 4) |

| a (Å) | 15.7212(3) |

| b (Å) | 5.65480(10) |

| c (Å) | 31.4047(5) |

| β (°) | 93.1580(10) |

| Volume (ų) | 2787.65(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.344 |

| Reflections Collected | 50390 |

| Unique Reflections | 11345 |

| R_int | 0.0730 |

Data sourced from the X-ray crystallographic study of the oxalate salt of SYA0340-P2. nih.gov

Computational and Theoretical Investigations of 1,2,3,5 Tetrahydroindolizine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study organic molecules, providing a balance between accuracy and computational cost. mdpi.com In the context of tetrahydroindolizine systems, DFT calculations are instrumental in elucidating geometric parameters, energetic properties, and reactivity. The choice of the functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP often being employed for organic molecules. mdpi.comnih.govsamipubco.com

A fundamental application of DFT is the determination of stable molecular geometries through energy minimization. samipubco.com For 1,2,3,5-tetrahydroindolizine, geometrical optimization provides precise information on bond lengths, bond angles, and dihedral angles of the ground state conformation. This process is essential for understanding the molecule's three-dimensional structure.

Furthermore, DFT is used to explore the potential energy surface (PES) of the molecule, identifying various conformers and determining their relative stabilities. By calculating the energies of different spatial arrangements, an energetic landscape can be constructed. This landscape reveals the most stable conformations and the energy barriers between them, which is critical for understanding the molecule's dynamic behavior and how its shape influences its reactivity. ucsb.edu The analysis of the PES can reveal, for example, the preferred puckering of the saturated rings within the tetrahydroindolizine scaffold.

DFT calculations are a cornerstone for investigating chemical reaction mechanisms. nih.gov By mapping the reaction pathway from reactants to products, a critical point on this path, the transition state (TS), can be located and characterized. The transition state represents the highest energy point along the reaction coordinate and is crucial for understanding the kinetics of a reaction. nih.govresearchgate.net For reactions involving the this compound core, such as its synthesis via cycloaddition or subsequent functionalization, identifying the TS geometry is key.

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy (Ea) of the reaction. northumbria.ac.uk This value is directly related to the reaction rate. DFT can thus be used to predict how changes in substituents or reaction conditions will affect the activation energy and, consequently, the reaction outcome. These theoretical predictions can guide the design of more efficient synthetic routes. ucsb.edunorthumbria.ac.uk

The electronic structure of a molecule dictates its chemical reactivity. DFT calculations provide detailed information about the distribution of electrons within the this compound system. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. mdpi.comsamipubco.com The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. samipubco.com A smaller gap generally implies higher reactivity. Other reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity indices, can be calculated to build a comprehensive reactivity profile. mdpi.com Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. mdpi.com

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule, molecular modeling and, specifically, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govsemanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment that can include solvent molecules. nih.govyoutube.com

For this compound, MD simulations can reveal how the bicyclic ring system flexes and moves at a given temperature. This is important for understanding how the molecule's shape adapts to its environment or to the active site of a biological target. nih.gov By simulating the molecule in an aqueous solution, for example, the stability of its hydration shell and specific hydrogen bonding interactions can be investigated. These simulations provide a more realistic model of molecular behavior compared to static, gas-phase calculations. nih.gov

Prediction of Spectroscopic Signatures for Structural Validation

Computational methods are highly valuable for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. DFT calculations can be used to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

This theoretical spectrum can be compared with an experimentally measured one. A close agreement between the calculated and observed frequencies provides strong evidence for the proposed structure. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules with many overlapping peaks, thereby aiding in unambiguous structural elucidation. nih.gov

Computational Studies on Stereoselectivity and Diastereoselectivity

Many synthetic routes leading to this compound and its derivatives involve the formation of new stereocenters. Computational chemistry is a powerful tool for predicting and rationalizing the stereochemical outcome of such reactions. rsc.orgdntb.gov.ua DFT can be used to model the transition states leading to different stereoisomers (enantiomers or diastereomers).

A key example is the study of the diastereoselective hydrogenation of a substituted indolizine (B1195054), where theoretical calculations were used to explain the observed preference for the trans product. nih.gov By calculating the activation energies for the pathways leading to the cis and trans diastereomers, researchers can determine which product is kinetically favored. The lower-energy transition state corresponds to the major product. nih.gov These computational models can account for steric and electronic effects that govern stereoselectivity, providing a detailed understanding that is crucial for designing highly selective synthetic methods. nih.govbham.ac.uk

Based on a comprehensive search of publicly available scientific literature, there are no specific computational or theoretical Structure-Activity Relationship (SAR) studies focused solely on the "this compound" chemical compound. Research in this area tends to concentrate on related but structurally distinct heterocyclic systems such as 1,2,3,4-tetrahydroisoquinoline (B50084) and various tetrahydro-carboline derivatives.

Therefore, the requested article section "" with a specific focus on "5.5. Structure-Activity Relationship (SAR) Studies from a Computational Perspective" cannot be generated with detailed research findings and data tables as per the user's instructions, due to the absence of relevant primary research data in the public domain.

Applications of 1,2,3,5 Tetrahydroindolizine As Synthetic Intermediates and Building Blocks

Precursors for Indolizidine Alkaloids Synthesis

The tetrahydroindolizine core is a key structural element for the assembly of indolizidine alkaloids, a large family of natural products known for their diverse biological activities. nih.govresearchgate.net These alkaloids are found in various natural sources, including amphibians and plants, and often exhibit potent biological effects, such as glycosidase inhibition and modulation of nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov

A prominent synthetic strategy involves the construction of a substituted tetrahydroindolizine or dihydroindolizine intermediate, which is then stereoselectively reduced to the final saturated indolizidine skeleton. A key example is the synthesis of (–)-Indolizidine 167B, an alkaloid identified in the skin secretions of Dendrobates frogs. nih.gov In one approach, the synthesis utilizes a rhodium-catalyzed hydroformylation of an optically active pyrrole (B145914) derivative. This key step is followed by a one-pot intramolecular cyclization and dehydration to form a dihydroindolizine intermediate. Subsequent hydrogenation of this intermediate yields the target 5-n-propyl-5,6,7,8-tetrahydroindolizine, which is then converted to (–)-Indolizidine 167B. nih.gov

This multi-step domino process highlights the utility of tetrahydroindolizine precursors in providing a general and efficient approach to the indolizine (B1195054) nucleus, allowing for the construction of the bicyclic core with high configurational stability. nih.gov The strategic use of this intermediate simplifies the synthesis of complex natural products like Indolizidine 209D, another member of this alkaloid family. organic-chemistry.org

Table 1: Synthesis of Indolizidine Alkaloids via Tetrahydroindolizine Intermediates

| Target Alkaloid | Key Intermediate | Synthetic Strategy | Ref. |

|---|---|---|---|

| (–)-Indolizidine 167B | 5-n-propyl-5,6-dihydroindolizine | Hydroformylation / Intramolecular Cyclization | nih.gov |

Building Blocks for More Complex Heterocyclic Molecules

The inherent reactivity of the 1,2,3,5-tetrahydroindolizine scaffold makes it an attractive starting point for the synthesis of more complex, polycyclic heterocyclic systems. Nitrogen-containing heterocycles are of immense interest in medicinal chemistry, as they form the core of a vast number of pharmaceuticals and biologically active compounds. Tetrahydroindolizines serve as "building blocks," providing a pre-formed bicyclic core that can be further elaborated. srdorganics.com

For instance, the indolizine nucleus can be amalgamated with other ring systems, such as pyridazines, to generate novel fused heterocyclic architectures. nih.gov While not starting directly from this compound, synthetic strategies that build complex indole-based heterocycles often proceed through intermediates with partially saturated ring systems that share reactivity patterns. mdpi.comresearchgate.net These methods feature mild conditions and allow for the construction of diverse molecular scaffolds, demonstrating the potential of using such building blocks to generate libraries of compounds for drug discovery. nih.gov

The versatility of these building blocks is further showcased in their use in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple precursors. beilstein-journals.org The functional groups on the tetrahydroindolizine ring can be manipulated to participate in various cyclization and annulation reactions, leading to novel molecular frameworks.

Diversified Transformations for N-Heterocycle Construction

The chemical utility of this compound extends to a range of transformations that enable the construction of a diverse array of N-heterocycles. These transformations can be broadly categorized into strategies that re-establish aromaticity to form indolizine derivatives and those that re-purpose the scaffold to create entirely different heterocyclic or carbocyclic systems.

One of the most direct transformations of the tetrahydroindolizine core is its aromatization to the corresponding indolizine. Indolizines are electron-rich aromatic compounds with unique photophysical properties and significant biological activities, including anti-inflammatory and anticancer effects. chim.itnih.gov

The conversion of a tetrahydroindolizine to an indolizine is an oxidative process. This can be achieved through various synthetic methods, including catalytic dehydrogenation or the use of chemical oxidants. A common strategy in modern organic synthesis involves a cascade reaction where a highly functionalized acyclic precursor undergoes cyclization to form a tetrahydro- or dihydroindolizine intermediate, which then aromatizes in a subsequent step. For example, a domino Michael/SN2/aromatization sequence has been developed to synthesize functionalized indolizines from 2-pyridylacetate (B8455688) derivatives and bromonitroolefins. The final step of this cascade involves the elimination of a nitro group from a tetrahydroindolizine intermediate to afford the aromatic product. nih.gov Such methods provide a straightforward and efficient route to constructing the indolizine core. organic-chemistry.org Further functionalization of the resulting indolizine ring, for instance at the C3 position, allows for the synthesis of a wide range of biologically important derivatives. rsc.org

Beyond serving as a direct precursor to indolizines, the tetrahydroindolizine skeleton can be strategically fragmented or rearranged to construct other ring systems. Such transformations often leverage ring-strain or the presence of specific functional groups to direct the reaction pathway towards novel molecular architectures.

Denitrogenative transformations, where nitrogen atoms are extruded from a heterocyclic ring, represent a powerful strategy for converting nitrogen heterocycles into other molecular scaffolds. wiley.comwiley-vch.de While specific examples starting from this compound are not prevalent, the principles can be applied. For instance, cleavage of the N-C bonds followed by rearrangement could potentially lead to carbocyclic structures.

Another powerful transformation is the use of the aromatic indolizine core (derived from its tetrahydro- precursor) in cycloaddition reactions. Indolizines can act as 8π components in [8+2] cycloaddition reactions with electron-deficient alkynes. nih.gov This reaction leads to the formation of cycl[3.2.2]azines, a more complex, polycyclic aromatic system. This demonstrates how the indolizine framework, accessible from tetrahydroindolizine, can be used to build larger, more complex heterocyclic structures. nih.gov

Table 2: Diversified Transformations of the Indolizine Core

| Transformation Type | Starting Scaffold | Product Scaffold | Key Reaction |

|---|---|---|---|

| Rearomatization | Tetrahydroindolizine Intermediate | Functionalized Indolizine | Elimination / Oxidation |

Future Research Directions and Emerging Trends in 1,2,3,5 Tetrahydroindolizine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

One prominent approach is the design of one-pot reactions and domino (or cascade) reactions . rsc.orgmdpi.com These processes allow for the construction of complex molecular architectures from simple starting materials in a single operational step, avoiding the need to isolate intermediates. This not only simplifies the synthetic procedure but also enhances atom economy and reduces solvent waste and energy consumption. mdpi.com For instance, a one-pot organocatalyzed synthesis of tricyclic indolizines has been developed that proceeds in water, forming two new chemical bonds with water as the only byproduct. rsc.org Such strategies are prime examples of green chemistry in action. mdpi.com

Furthermore, there is a growing interest in employing radical-induced synthetic approaches . These methods are gaining attention due to their unique advantages, including efficient heterocycle construction and high atom- and step-economy. nih.gov The use of reusable catalysts, such as zinc-based nanocrystals, in related heterocyclic syntheses also points towards a future where catalytic cycles can be sustained for multiple runs, further reducing the environmental footprint of chemical synthesis. rsc.org The development of synthetic pathways that utilize renewable feedstocks is another cornerstone of sustainable chemistry that is expected to influence the future synthesis of tetrahydroindolizine scaffolds. nih.gov

Exploration of New Catalytic Systems for Enhanced Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the enantioselective synthesis of tetrahydroindolizines is a major focus of current research. This involves the exploration of novel catalytic systems that can precisely control the three-dimensional arrangement of atoms.

Recent breakthroughs have demonstrated the power of organocatalysis in achieving high levels of stereocontrol. Isothiourea-catalyzed tandem sequential processes have been successfully employed for the enantioselective synthesis of highly functionalized tetrahydroindolizine derivatives. rsc.orgst-andrews.ac.uk These reactions can produce complex molecules with multiple stereocenters in high diastereomeric and enantiomeric ratios. rsc.orgst-andrews.ac.uk

Another powerful class of organocatalysts being explored is N-Heterocyclic Carbenes (NHCs) . NHC-catalyzed cascade reactions have been developed to synthesize tetrahydroindolizines with excellent enantioselectivity. rsc.orgacs.org These reactions often proceed through a sequence of Michael additions and cyclizations to build the core structure with high fidelity. rsc.org The continuous search for new chiral catalysts, including phosphoric acids and metal complexes, is expected to yield even more efficient and selective methods for synthesizing specific stereoisomers of tetrahydroindolizine derivatives. researchgate.net

| Catalyst Type | Reaction Type | Key Advantages | Representative Compounds Synthesized |

| Isothiourea | Tandem Michael addition-lactonisation-cyclisation | High diastereoselectivity (>95:5 dr), Excellent enantioselectivity (>99:1 er) | Highly-functionalised tetrahydroindolizine derivatives |

| N-Heterocyclic Carbene (NHC) | Azolium–enolate cascade (Michael–Michael-lactonization) | Access to tetra-substituted products, Four contiguous stereocentres | Tetra-substituted tetrahydroindolizines |

Advanced Computational Studies for Mechanistic Prediction and Design

Computational chemistry has become an indispensable tool in modern synthetic chemistry, providing deep insights into reaction mechanisms and guiding the design of new experiments. In the context of tetrahydroindolizine synthesis, advanced computational studies, particularly using Density Functional Theory (DFT), are being used to rationalize reactivity trends and predict outcomes. rsc.org

By modeling the energy profiles of reaction pathways, researchers can understand why certain catalysts are more effective or why a reaction proceeds with a specific stereoselectivity. For example, DFT calculations have been used to explain the differences in cyclization facility based on the ring size of the starting cycloalkenone in an organocatalyzed synthesis of tricyclic indolizines. rsc.org

These computational models allow for the in silico screening of potential catalysts and substrates, saving significant time and resources in the laboratory. As computational methods become more powerful and accurate, their role in predicting reaction mechanisms and designing novel, highly efficient synthetic routes for tetrahydroindolizines is expected to expand significantly. This predictive power will accelerate the discovery of new reactions and the optimization of existing ones.

Integration of Multidisciplinary Approaches in Tetrahydroindolizine Research

The future of tetrahydroindolizine research lies in its integration with other scientific disciplines. The diverse biological activities of indolizine (B1195054) and its hydrogenated derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, make them privileged scaffolds in medicinal chemistry. chim.itbohrium.comresearchgate.net This necessitates a multidisciplinary approach where synthetic chemists collaborate with pharmacologists, biochemists, and molecular biologists to design, synthesize, and evaluate new therapeutic agents.

The unique photophysical properties of the indolizine core, such as strong fluorescence, also open up applications in materials science. chim.itnih.gov This creates opportunities for collaboration between organic chemists and materials scientists to develop novel fluorescent probes for bioimaging, sensors for detecting specific molecules, and organic materials for optoelectronic devices. chim.it

This synergistic approach, combining expertise from chemistry, biology, and materials science, will drive the functionalization of the tetrahydroindolizine scaffold to create molecules with tailored properties for specific applications, from targeted pharmaceuticals to advanced functional materials. bohrium.comresearchgate.net

Q & A

Q. What experimental and computational approaches are used to analyze conflicting data on the metabolic stability of this compound analogs?

- Methodological Answer : Comparative studies using LC-MS/MS identify major metabolites (e.g., hydroxylated or glucuronidated products). Machine learning models trained on cytochrome P450 inhibition data predict metabolic hotspots. Discrepancies between in vitro (microsomal) and in vivo (plasma) data are resolved by accounting for protein binding and efflux transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.